Superior Hemostatic Efficacy in Uterine Myomectomy: Pituitrin Reduces Intraoperative Blood Loss by 50% Versus Oxytocin
In a controlled clinical study of 80 patients undergoing transabdominal uterine myomectomy, local intramyometrial injection of Pituitrin (12 U in 5 mL 0.9% NaCl) produced significantly superior hemostasis compared to oxytocin (20 U in 5 mL 0.9% NaCl) [1]. The combination of oxytocin-mediated uterine contraction with vasopressin-mediated V1a vasoconstriction in Pituitrin yields additive hemostatic effects unattainable with oxytocin monotherapy.
| Evidence Dimension | Intraoperative blood loss |
|---|---|
| Target Compound Data | 58.8 ± 31.3 mL (Pituitrin 12 U) |
| Comparator Or Baseline | 118.5 ± 36.2 mL (Oxytocin 20 U) |
| Quantified Difference | Blood loss reduced by 59.7 mL (50.4% relative reduction); t = -4.155, P = 0.000 |
| Conditions | Transabdominal uterine myomectomy; n=43 Pituitrin group, n=37 oxytocin group; local intramyometrial injection |
Why This Matters
Procurement of Pituitrin over oxytocin for gynecologic surgical applications is justified by a 50% reduction in intraoperative blood loss, which directly correlates with decreased transfusion requirements and operative morbidity.
- [1] Comparison of Pituitrin and Oxytocin for Hemostasis during Resection of Hysteromyoma. Chinese Journal of Primary Medicine and Pharmacy. 2013;20(10):113. View Source
